10H-Phenoxazine-1,3-diol
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Overview
Description
10H-Phenoxazine-1,3-diol is a member of the phenoxazine family, which is known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound exhibits a range of biological activities, including antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine-1,3-diol typically involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . This process can be catalyzed by various reagents, including palladium and other transition metals . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenoxazine-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by common reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride under mild conditions.
Substitution: Halogenating agents like chlorine or bromine in an organic solvent.
Major Products: The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit enhanced biological and material properties .
Scientific Research Applications
10H-Phenoxazine-1,3-diol has been extensively studied for its applications in various fields :
Chemistry: Used as a photoredox catalyst and in dye-sensitized solar cells.
Biology: Exhibits antioxidant, antidiabetic, and antimalarial properties.
Medicine: Acts as an anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic agent.
Industry: Utilized in the production of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 10H-Phenoxazine-1,3-diol involves its interaction with various molecular targets and pathways . For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it can interact with specific enzymes and receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Phenothiazine: Known for its use in antipsychotic medications.
Phenazine: Exhibits antimicrobial and antitumor properties.
Actinomycin D: Contains a phenoxazine moiety and functions as an antibiotic and anticancer agent.
Uniqueness: 10H-Phenoxazine-1,3-diol stands out due to its broad spectrum of biological activities and its applications in both material science and medicine . Its unique structural features allow for versatile chemical modifications, leading to the development of novel derivatives with enhanced properties .
Properties
CAS No. |
147411-96-9 |
---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
10H-phenoxazine-1,3-diol |
InChI |
InChI=1S/C12H9NO3/c14-7-5-9(15)12-11(6-7)16-10-4-2-1-3-8(10)13-12/h1-6,13-15H |
InChI Key |
KIYKERTTWMWHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
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